丁醇-d1

概述

描述

Butan-1-(2H)ol, also known as Butan-1-(2H)ol, is a useful research compound. Its molecular formula is C4H10O and its molecular weight is 75.13 g/mol. The purity is usually 95%.

The exact mass of the compound Butan-1-(2H)ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butan-1-(2H)ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butan-1-(2H)ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物燃料生产

丁醇-d1 被认为是一种很有前途的生物燃料替代品,因为它与乙醇和甲醇等更成熟的生物燃料相比,具有若干优势 . 它具有更长的碳链长度,因此具有更高的热值,以及更低的挥发性、极性、腐蚀性和汽化热 . 这导致较少的点火问题,柴油发动机可以在没有任何改装和明显损坏的情况下,使用纯丁醇或柴油混合燃料运行 .

生物丁醇生产

从可持续生物质中通过厌氧 ABE 发酵生产生物丁醇是this compound 的一项重要应用 . 丁醇是生物燃料中最有吸引力的候选物质,它具有更高的辛烷值,由微生物通过丙酮-丁醇-乙醇发酵自然产生 .

原料选择

原料选择作为底物是生物丁醇生产中最关键的步骤 . 木质纤维素生物质已被广泛用于利用农业废弃物和残渣生产纤维素生物丁醇 .

基因工程方法

近年来,基因敲入、敲除和过表达等基因工程方法用于操纵途径,可以在用户友好的宿主生物体中提高生物丁醇的产量 . 各种基因操纵技术,如反义RNA、TargeTron 技术和 CRISPR,已被用于靶向梭状芽胞杆菌,以生产生物丁醇 .

发酵策略

安全和危害

未来方向

While specific future directions for Butan-1-(2H)ol are not mentioned in the search results, it is worth noting that butanol, in general, is being explored as a promising biofuel candidate . This suggests potential future research directions in the area of sustainable energy.

Relevant Papers

- “Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives” discusses the latest research on butanol synthesis for the production of biofuels .

- “Current knowledge on cyanobacterial biobutanol production: advances, challenges, and prospects” explores the recent advances in biobutanol production from cyanobacteria .

- “Molecular Self-Assembling of Butan-1-ol, Butan-2-ol, and 2-Methylpropan-2-ol” studies the self-associations of butan-1-ol in the pure liquid state and in carbon tetrachloride solutions .

- “Thermophysical Study on the Mixing Properties of Mixtures Comprising 2 …” provides a thermophysical study on the mixing properties of mixtures comprising Butan-1-(2H)ol .

作用机制

Target of Action

The primary target of Butanol-d1 is the Haloalkane dehalogenase in Pseudomonas paucimobilis . This enzyme plays a crucial role in the metabolism of haloalkanes in these organisms.

Biochemical Pathways

Butanol-d1 is involved in the biosynthesis of butanol in bacteria. The Butanol Dehydrogenase (BDH) enzyme plays a significant role in this process by catalyzing the conversion of butanal to butanol at the expense of the NAD(P)H cofactor . This pathway is crucial for butanol production, an important biofuel .

Pharmacokinetics

It is known that butanol-d1 is rapidly absorbed and metabolized to various metabolites . These metabolites are then excreted or incorporated into endogenous metabolic processes .

Result of Action

The action of Butanol-d1 results in the production of butanol, an important biofuel. This is achieved through its interaction with the Haloalkane dehalogenase and its involvement in the butanol biosynthesis pathway .

Action Environment

The action of Butanol-d1 is influenced by various environmental factors. For instance, the production of butanol through fermentation from raw renewable biomass, such as lignocellulosic materials, is affected by factors such as the cultivation environment and butanol toxicity . These factors can influence the efficacy and stability of Butanol-d1’s action .

生化分析

Biochemical Properties

Butanol-d1 plays a significant role in various biochemical reactions, particularly in the study of enzyme kinetics and metabolic pathways. It interacts with enzymes such as butanol dehydrogenase, which catalyzes the conversion of butanal to butanol using NAD(P)H as a cofactor . This interaction is crucial for understanding the enzyme’s specificity and activity. Additionally, Butanol-d1 can be used to study the effects of isotope substitution on enzyme catalysis and reaction rates, providing insights into the role of hydrogen bonding and proton transfer in biochemical processes .

Cellular Effects

Butanol-d1 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial systems, butanol and its derivatives can affect membrane fluidity and integrity, leading to changes in cellular metabolism and stress responses . For instance, in Escherichia coli, butanol exposure can induce membrane damage and alter the expression of genes involved in stress response and membrane repair . In plant cells, butanol-d1 has been shown to trigger programmed cell death, highlighting its potential impact on cell viability and function .

Molecular Mechanism

At the molecular level, Butanol-d1 exerts its effects through various mechanisms, including binding interactions with biomolecules and enzyme inhibition or activation. The deuterium substitution can influence the strength and nature of hydrogen bonds, affecting the binding affinity and specificity of enzymes and other proteins . For example, the interaction of Butanol-d1 with butanol dehydrogenase involves the formation of hydrogen bonds with the active site residues, which can be modulated by the presence of deuterium . This can lead to changes in enzyme activity and reaction kinetics, providing valuable information on the molecular mechanisms underlying enzyme function.

Temporal Effects in Laboratory Settings

The effects of Butanol-d1 can change over time in laboratory settings due to factors such as stability, degradation, and long-term impact on cellular function. Butanol-d1 is generally stable under standard laboratory conditions, but its effects on cells and enzymes can vary depending on the duration of exposure and experimental conditions . Long-term studies have shown that butanol and its derivatives can lead to adaptive responses in cells, including changes in gene expression and metabolic pathways . These temporal effects are important for understanding the dynamic nature of biochemical processes and the potential long-term impact of Butanol-d1 on cellular function.

Dosage Effects in Animal Models

The effects of Butanol-d1 can vary with different dosages in animal models. At low doses, Butanol-d1 may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic effects, including central nervous system depression, liver damage, and respiratory distress . Studies have shown that the threshold for these adverse effects can vary depending on the species and experimental conditions . Understanding the dosage effects of Butanol-d1 is crucial for its safe and effective use in biochemical and pharmacological research.

Metabolic Pathways

Butanol-d1 is involved in various metabolic pathways, particularly those related to alcohol metabolism. It is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which convert it to butanal and subsequently to butyric acid . These metabolic pathways are essential for understanding the role of Butanol-d1 in cellular metabolism and its potential impact on metabolic flux and metabolite levels . Additionally, the use of Butanol-d1 in metabolic studies can provide insights into the effects of isotope substitution on enzyme activity and metabolic regulation.

Transport and Distribution

Within cells and tissues, Butanol-d1 is transported and distributed through various mechanisms, including passive diffusion and active transport by specific transporters . Its distribution can be influenced by factors such as lipid solubility, membrane permeability, and interactions with binding proteins . Understanding the transport and distribution of Butanol-d1 is important for elucidating its cellular localization and potential effects on cellular function and metabolism.

Subcellular Localization

Butanol-d1 can localize to specific subcellular compartments, where it may exert distinct effects on cellular activity and function. For example, it can accumulate in the cell membrane, affecting membrane fluidity and integrity . Additionally, Butanol-d1 may interact with organelles such as mitochondria, influencing processes such as energy production and apoptosis . The subcellular localization of Butanol-d1 is determined by factors such as targeting signals, post-translational modifications, and interactions with cellular structures . Understanding its localization is crucial for elucidating its role in cellular processes and its potential impact on cell function.

属性

IUPAC Name |

1-deuteriooxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHPLDYGYMQRHN-UICOGKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197044 | |

| Record name | Butan-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4712-38-3 | |

| Record name | 1-Butanol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4712-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butan-1-(2H)ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-1-(2H)ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-1-[2H]ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

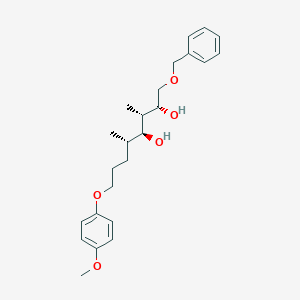

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)